LY393558

説明

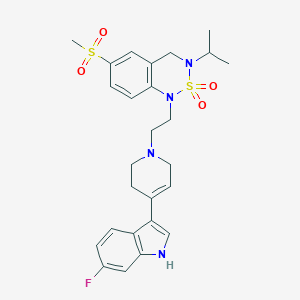

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN4O4S2/c1-18(2)31-17-20-14-22(36(3,32)33)5-7-26(20)30(37(31,34)35)13-12-29-10-8-19(9-11-29)24-16-28-25-15-21(27)4-6-23(24)25/h4-8,14-16,18,28H,9-13,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSLYAPLTMMCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC2=C(C=CC(=C2)S(=O)(=O)C)N(S1(=O)=O)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438426 | |

| Record name | LY 393558 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271780-64-4 | |

| Record name | LY 393558 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization and Receptor Interactions of Ly 393558

Serotonin (B10506) Receptor Subtype Antagonism Profile of LY 393558

Antagonism of 5-HT2B Receptors by LY 393558

LY 393558 demonstrates significant antagonistic activity at the 5-HT2B receptor. Research has shown that LY 393558 acts as an antagonist at 5-HT2B receptors with a pKi value of 7.35 ± 0.11 nih.gov. This indicates a strong affinity for the receptor, as higher pKi values correspond to greater affinity. In functional assays, LY 393558 has been observed to potently inhibit 5-HT-evoked increases in the formation of inositol (B14025) phosphates in cells expressing human recombinant 5-HT2B receptors, producing rightward shifts in the concentration-response curves of 5-HT nih.gov.

Beyond its direct receptor antagonism, LY 393558 has been investigated for its effects on physiological responses mediated by 5-HT2B receptors. For instance, studies have shown that LY 393558 can attenuate serotonin-induced vasoconstriction in isolated pulmonary arteries oup.comoup.com. This effect is particularly relevant as 5-HT2B receptors are implicated in processes like pulmonary hypertension, where serotonin-mediated vasoconstriction plays a role mdpi.com. The compound's ability to inhibit these responses underscores its functional antagonism at the 5-HT2B receptor oup.comoup.com.

Receptor Binding Kinetics and Affinity of LY 393558

The pharmacological profile of LY 393558 is defined by its precise receptor binding kinetics and affinity across various serotonin receptors and transporters. Affinity, often quantified by the equilibrium dissociation constant (Kd) or its negative logarithm (pKd, pKi, pKb), describes the strength of the binding interaction between a ligand and its receptor nih.govnih.gov. Binding kinetics, involving association (kon) and dissociation (koff) rates, provide a dynamic understanding of how a ligand interacts with its target over time biosensingusa.combmglabtech.comsartorius.com.

LY 393558 exhibits high affinity for several serotonin targets. It is a potent inhibitor of [3H]5-hydroxytryptamine ([3H]5-HT) uptake into rat cortical synaptosomes, indicating its activity as a serotonin reuptake inhibitor, with a pIC50 value of 8.48 ± 0.12 nih.gov.

As an antagonist, LY 393558 shows strong binding affinity for specific serotonin receptor subtypes:

5-HT1B receptors: pKb = 9.05 ± 0.14 nih.gov

5-HT1D receptors: pKb = 8.98 ± 0.07 nih.gov

5-HT2A receptors: pKi = 7.29 ± 0.19 nih.gov

5-HT2B receptors: pKi = 7.35 ± 0.11 nih.gov

These pKi and pKb values represent the negative logarithm of the inhibition constant (Ki) and the antagonist dissociation constant (Kb), respectively. Higher pKi/pKb values indicate stronger binding affinity of the compound for the receptor. The consistent data across multiple studies confirm LY 393558's potent and selective binding profile at these serotonin receptors nih.gov.

Table 1: Receptor Binding and Functional Affinity of LY 393558

| Target | Assay Type | Affinity Value (pKi/pKb/pIC50) | Reference |

| 5-HT uptake (SERT) | [3H]5-HT uptake inhibition | pIC50 = 8.48 ± 0.12 | nih.gov |

| 5-HT1B Receptor | GTPγ[35S] binding / Antagonism | pKb = 9.05 ± 0.14 | nih.gov |

| 5-HT1D Receptor | GTPγ[35S] binding / Antagonism | pKb = 8.98 ± 0.07 | nih.gov |

| 5-HT2A Receptor | Antagonism | pKi = 7.29 ± 0.19 | nih.gov |

| 5-HT2B Receptor | Antagonism | pKi = 7.35 ± 0.11 | nih.gov |

Neurochemical Effects and Associated Mechanisms of Action of Ly 393558

Modulation of Extracellular Serotonin (B10506) Levels by LY 393558

LY 393558 acutely and, to some extent, chronically impacts the concentration of serotonin in various brain regions. wikipedia.org

Acute oral administration of LY 393558 has been demonstrated to significantly increase extracellular levels of 5-HT in both the guinea pig hypothalamus and the rat frontal cortex. wikipedia.org In microdialysis studies, doses of LY 393558 ranging from 1 to 20 mg/kg led to substantial elevations in serotonin. wikipedia.org Specifically, the levels of 5-HT attained were notably higher than those achieved with an acute, maximally effective dose of fluoxetine (B1211875) (20 mg/kg orally). wikipedia.org This increase reached approximately 1500% in the guinea pig hypothalamus and 700% in the rat frontal cortex. wikipedia.org

Table 1: Acute Increase in Extracellular Serotonin Levels by LY 393558

| Species/Brain Region | LY 393558 Dose (p.o.) | Serotonin Increase (% of Basal) | Reference Compound (Fluoxetine) | Serotonin Increase (% of Basal) |

| Guinea Pig Hypothalamus | 1-20 mg/kg | ~1500% | 20 mg/kg (maximally effective) | Lower than LY 393558 |

| Rat Frontal Cortex | 1-20 mg/kg | ~700% | 20 mg/kg (maximally effective) | Lower than LY 393558 |

In studies involving chronic administration, rats treated with LY 393558 (5 mg/kg/day orally for 21 days) exhibited a mean basal concentration of extracellular 5-HT that was comparable in magnitude to that observed following chronic fluoxetine treatment. wikipedia.org However, a key distinction was noted: a challenge dose of LY 393558 administered to animals pretreated with LY 393558 still elicited a further increase in extracellular 5-HT. wikipedia.org This response contrasted with that seen in fluoxetine-pretreated animals, where such a challenge did not produce a similar additional increase. wikipedia.org

The neurochemical profile of LY 393558 suggests it may offer advantages over traditional selective serotonin reuptake inhibitors (SSRIs). wikipedia.org Acute administration of LY 393558 increased extracellular 5-HT levels beyond those produced by a maximally effective dose of fluoxetine. wikipedia.org Furthermore, studies in rats demonstrated that the microdialysate 5-HT concentration achieved in the frontal cortex after an acute challenge with LY 393558 (5 mg/kg p.o.) was significantly greater than the levels observed after a chronic regime of fluoxetine treatment (10 mg/kg/day orally for 21 days). wikipedia.org This suggests that LY 393558 may be a more effective agent for increasing serotonin levels, potentially leading to an earlier onset of clinical activity compared to conventional SSRIs. wikipedia.org

Long-Term Effects on Basal Serotonin Levels

Influence of LY 393558 on Presynaptic Autoreceptor Activity

LY 393558 functions as an antagonist at both the human 5-HT1B and 5-HT1D receptors, in addition to its role as a 5-HT reuptake inhibitor. wikipedia.orgmims.com The stimulation of terminal 5-HT1B/1D autoreceptors typically limits the increase in extracellular 5-HT levels observed with selective serotonin reuptake inhibitors (SSRIs) in vivo. wikipedia.org By antagonizing these autoreceptors, LY 393558 potently counteracts this negative feedback mechanism in vitro. mims.com

The 5-HT1B receptors are widely distributed in the central nervous system, with high concentrations in regions such as the frontal cortex, basal ganglia, striatum, and hippocampus. nih.gov In the frontal cortex, 5-HT1B receptors are believed to act as terminal receptors that inhibit dopamine (B1211576) release. nih.gov In the basal ganglia and striatum, evidence indicates that 5-HT signaling through 5-HT1B autoreceptors inhibits serotonin release. nih.gov While 5-HT1D receptors are expressed at more modest levels than 5-HT1B receptors in the brain, their highest expression is found in the raphe nuclei, where somatodendritic 5-HT1D autoreceptors may regulate serotonin release. nih.gov The antagonism of these presynaptic autoreceptors by LY 393558 would therefore facilitate a greater and sustained increase in extracellular serotonin by mitigating the feedback inhibition that normally occurs when serotonin levels rise. wikipedia.org

Impulse-Dependent Mechanisms Underlying LY 393558 Action

The mechanism by which LY 393558 increases extracellular 5-HT is impulse-dependent. wikipedia.org This was demonstrated in studies where the response to LY 393558 (10 mg/kg p.o.) was completely absent when tetrodotoxin (B1210768) (1 µM) was delivered via a microdialysis probe. wikipedia.org Tetrodotoxin is a known blocker of voltage-gated sodium channels, which are essential for nerve impulse propagation. wikipedia.org This finding indicates that the action of LY 393558 relies on ongoing neuronal activity and the release of serotonin through normal physiological processes, rather than a direct, non-physiological release. wikipedia.org This impulse-dependent characteristic contrasts with the effects observed with compounds like DL-fenfluramine, which can induce serotonin release independently of nerve impulses. wikipedia.org

Investigational Therapeutic Applications and Preclinical Findings of Ly 393558

Research in Pulmonary Arterial Hypertension (PAH) and LY 393558

Pulmonary arterial hypertension (PAH) is a progressive and life-threatening condition characterized by increased blood pressure in the pulmonary arteries, often leading to right heart failure. Serotonin (B10506) (5-HT) signaling plays a significant role in the pathophysiology of PAH, contributing to vasoconstriction and the proliferation of pulmonary artery smooth muscle cells. LY 393558 has been investigated as a potential therapeutic agent for PAH due to its ability to modulate these serotonergic pathways. wikipedia.orgwikipedia.orgguidetopharmacology.org

Impact of LY 393558 on Pulmonary Vascular Remodeling

Pulmonary vascular remodeling, involving structural changes in the pulmonary arteries, is a hallmark of PAH. Preclinical studies have demonstrated that LY 393558 significantly impacts this remodeling process. In experimental models of PAH, such as hypoxic mice and mice over-expressing the serotonin transporter (SERT+ mice), LY 393558 markedly attenuated pulmonary vascular remodeling. In comparison, citalopram (B1669093), a selective serotonin transporter inhibitor, showed only a modest effect. guidetopharmacology.org Furthermore, LY 393558 has been shown to reduce remodeling in rat and mouse pulmonary arteries. nih.gov

Attenuation of Right Ventricular Hypertrophy and Systolic Pressure by LY 393558

Right ventricular hypertrophy (RVH) and elevated right ventricular systolic pressure (RVP) are critical indicators of disease progression and prognosis in PAH, resulting from the increased workload on the right ventricle to pump blood against high pulmonary vascular resistance. fishersci.canih.gov Research indicates that LY 393558 can effectively attenuate these pathological changes. In hypoxic wildtype mice, LY 393558 completely inhibited hypoxia-induced increases in RVP. guidetopharmacology.org It also significantly attenuated the rise in RVH in these mice. guidetopharmacology.org In SERT+ mice, LY 393558 was found to be more effective than citalopram at reversing established RVH. guidetopharmacology.org

Table 1: Impact of LY 393558 on Key PAH Parameters in Experimental Models

| Parameter | Effect of LY 393558 (vs. Control/Citalopram) | Experimental Model(s) | Source |

| Pulmonary Vascular Remodeling | Markedly attenuated | Hypoxic mice, SERT+ mice | guidetopharmacology.org |

| Right Ventricular Systolic Pressure | Completely inhibited hypoxia-induced increases | Hypoxic wildtype mice | guidetopharmacology.org |

| Right Ventricular Hypertrophy | Markedly attenuated; more effective reversal | Hypoxic wildtype mice, SERT+ mice | guidetopharmacology.org |

| Serotonin-induced PASMC Proliferation | More effective reversal | IPAH hPASMCs | wikipedia.orgguidetopharmacology.org |

| Serotonin-induced Vasoconstriction | Strongly reduced potency and maximal effect | Mouse pulmonary arteries, Human PAs | wikipedia.orgwikipedia.org |

Modulation of Serotonin-Induced Vasoconstriction in Pulmonary Arteries by LY 393558

Serotonin is a potent vasoconstrictor in the pulmonary vasculature, and its dysregulation contributes to the elevated pulmonary arterial pressure in PAH. LY 393558, as a combined 5-HT1B receptor antagonist and serotonin transporter inhibitor, plays a role in modulating serotonin-induced vasoconstriction. Research has shown a synergistic effect between 5-HT1B receptor and serotonin transporter inhibitors in counteracting serotonin-induced vasoconstriction in mouse pulmonary arteries. wikipedia.orgguidetopharmacology.org Furthermore, LY 393558 strongly reduced both the potency and maximal effect of serotonin-induced constriction in pulmonary arteries derived from normoxic and hypoxic rats. wikipedia.org It also reduces 5-HT-stimulated vasoconstriction in human pulmonary arteries. wikipedia.orgnih.gov

Efficacy of LY 393558 in Experimental Models of PAH

The efficacy of LY 393558 has been evaluated in various experimental models designed to mimic aspects of human PAH. These models include hypoxic mice and mice genetically over-expressing the serotonin transporter (SERT+ mice). wikipedia.orgguidetopharmacology.org In these in vivo studies, LY 393558 proved effective in both preventing the development of PAH and reversing established PAH. wikipedia.orgguidetopharmacology.org Its effectiveness was notably superior to that of citalopram, highlighting the benefit of its dual mechanism of action in these preclinical settings. wikipedia.orgguidetopharmacology.org

Research in Depressive Disorders and Antidepressant Potential of LY 393558

Beyond its implications in PAH, LY 393558 has also been explored for its potential in treating neurological conditions, specifically depressive disorders. The compound is recognized for its potential in addressing anxiety disorders, depression, and mood dysregulation. While the exact mechanisms underlying depression are complex and continue to be investigated, the involvement of serotonergic systems is a long-standing hypothesis in antidepressant research. LY 393558's properties as a serotonin reuptake inhibitor and antagonist of specific serotonin receptors (5-HT1B, 5-HT1D, and 5-HT2A) suggest its relevance in modulating neurotransmitter balance associated with mood. wikipedia.org

Advanced Research Methodologies and Experimental Models Employing Ly 393558

In Vitro Pharmacological Characterization of LY 393558

In vitro studies are crucial for elucidating the direct molecular and cellular interactions of LY 393558, providing fundamental insights into its mechanisms of action without the complexities of a whole organism. These methodologies allow for precise control over experimental conditions and the isolation of specific biological targets. researchgate.netfrontiersin.org

Synaptosomal Uptake Assays with LY 393558

Synaptosomal uptake assays are a cornerstone for evaluating the interaction of compounds with neurotransmitter transporters, such as the serotonin (B10506) transporter (SERT). These assays utilize isolated nerve endings (synaptosomes) from brain tissue, which retain the ability to take up neurotransmitters from the extracellular space. ntu.edu.sgnih.gov

Research has demonstrated that LY 393558 is a potent inhibitor of [³H]5-hydroxytryptamine ([³H]5-HT) uptake into rat cortical synaptosomes. The half-maximal inhibitory concentration (IC₅₀) for this effect, expressed as a pIC₅₀, was determined to be 8.48 ± 0.12. This finding underscores LY 393558's significant affinity for and inhibitory action on the serotonin transporter, suggesting its role as a serotonin reuptake inhibitor. nih.gov

Table 1: Synaptosomal [³H]5-HT Uptake Inhibition by LY 393558

| Assay Type | Target | Species/Tissue | pIC₅₀ (mean ± SEM) |

| Synaptosomal Uptake | Serotonin Transporter (SERT) | Rat Cortical Synaptosomes | 8.48 ± 0.12 |

G-Protein Coupled Receptor Binding and Signaling Assays for LY 393558

G-protein coupled receptors (GPCRs) are a large superfamily of cell surface receptors that play critical roles in various physiological processes and are significant drug targets. promega.co.ukmdpi.combmglabtech.com GPCR binding and signaling assays, such as GTPγS binding assays, are employed to characterize the interaction of compounds with these receptors and to assess their functional activity (e.g., agonist, antagonist, or inverse agonist). nih.gov

LY 393558 has been characterized as an antagonist at several 5-HT receptor subtypes. It induces a dextral shift in the 5-HT dose-response curves for the binding of GTPγ[³⁵S] to human 5-HT1B and 5-HT1D receptors, indicating its antagonistic activity at these sites. The negative logarithm of the antagonist dissociation constant (pKb) values were determined to be 9.05 ± 0.14 for human 5-HT1B receptors and 8.98 ± 0.07 for human 5-HT1D receptors. nih.gov Furthermore, LY 393558 acts as an antagonist at 5-HT2A and 5-HT2B receptors, with pKi values of 7.29 ± 0.19 and 7.35 ± 0.11, respectively. nih.gov

Table 2: LY 393558 Antagonism at 5-HT Receptors

| Receptor Subtype | Assay Type | Species/Tissue | pKb (mean ± SEM) | pKi (mean ± SEM) |

| 5-HT1B | GTPγ[³⁵S] Binding Assay (dextral shift) | Human | 9.05 ± 0.14 | N/A |

| 5-HT1D | GTPγ[³⁵S] Binding Assay (dextral shift) | Human | 8.98 ± 0.07 | N/A |

| 5-HT2A | Binding Assay (antagonist activity) | N/A | N/A | 7.29 ± 0.19 |

| 5-HT2B | Binding Assay (antagonist activity) | N/A | N/A | 7.35 ± 0.11 |

Isolated Tissue Preparations for Functional Studies of LY 393558 (e.g., Rabbit Saphenous Vein, Mouse Pulmonary Artery)

Isolated tissue preparations offer a controlled environment to study the physiological and pharmacological responses of specific tissues to various stimuli, including drugs. iworx.comnih.govresearchgate.netadinstruments.com This approach allows for the investigation of drug effects on tissue function without the confounding factors of an intact animal model.

In functional studies, LY 393558 has been shown to inhibit the contractile response of the rabbit saphenous vein induced by sumatriptan, a 5-HT1B/D receptor agonist. The pKb value for this inhibition was 8.4 ± 0.2. nih.gov This demonstrates LY 393558's ability to block 5-HT1B/D receptor-mediated vasoconstriction in this vascular tissue.

Furthermore, LY 393558 has been investigated for its effects on pulmonary arteries. It reduces serotonin-induced vasoconstriction in both human pulmonary arteries (hPAs) and mouse pulmonary arteries. oup.comnih.govnih.gov Studies on hPAs, obtained from patients during lung carcinoma resection, revealed that LY 393558 effectively reduces 5-HT-induced contraction by antagonizing both 5-HT1B and 5-HT2A receptors, potentially through a synergistic interaction with SERT inhibition. nih.govnih.gov This suggests a significant role for LY 393558 in modulating vascular tone in the pulmonary circulation.

Cell-Based Proliferation Assays with LY 393558 (e.g., Human Pulmonary Artery Smooth Muscle Cells)

Cell-based proliferation assays are vital for understanding the impact of compounds on cell growth and division, particularly in disease states characterized by abnormal cell proliferation. ijbs.com These assays are frequently employed to study the pathogenesis of conditions like pulmonary arterial hypertension (PAH), where uncontrolled proliferation of pulmonary artery smooth muscle cells (PASMCs) is a hallmark feature. ijbs.comnih.gov

Research indicates that LY 393558 is more effective than citalopram (B1669093), a selective serotonin reuptake inhibitor, at reversing serotonin-induced proliferation in human pulmonary artery smooth muscle cells derived from patients with idiopathic pulmonary arterial hypertension (IPAH hPASMCs). oup.comoup.com This finding highlights LY 393558's therapeutic potential in mitigating vascular remodeling associated with PAH by inhibiting the proliferative response of PASMCs. oup.comoup.com

In Vivo Neuropharmacological Studies with LY 393558

Microdialysis Techniques for Neurotransmitter Monitoring in the Presence of LY 393558

Microdialysis is a minimally-invasive sampling technique that enables the continuous measurement of free, unbound analyte concentrations in the extracellular fluid of virtually any tissue, including the brain. nih.govnews-medical.netwikipedia.org This method is widely used in neuroscience to monitor neurotransmitters, peptides, and hormones in vivo, providing insights into their release, metabolism, and the effects of pharmacological agents. news-medical.netmdpi.comnih.gov

Mechanistic Insights and Signaling Pathways Influenced by Ly 393558 Action

Functional Interactions between Serotonin (B10506) Transporter and Receptor Pathways as Modulated by LY 393558

LY 393558 exerts its effects through a multifaceted interaction with the serotonergic system. It is recognized as a potent inhibitor of serotonin reuptake, meaning it blocks the serotonin transporter (SERT) from removing serotonin from the extracellular space, thereby increasing local serotonin concentrations. wikipedia.orgbiorender.com Concurrently, LY 393558 acts as an antagonist at several serotonin receptor subtypes, including 5-HT1B, 5-HT1D, and 5-HT2A receptors, and potentially 5-HT2B receptors. wikipedia.orggenecards.orgscbt.com

The combined action of SERT inhibition and receptor antagonism by LY 393558 results in a synergistic effect on serotonin-mediated responses, particularly in the pulmonary vasculature. Research has demonstrated a notable synergy between 5-HT1B receptor antagonists and SERT inhibitors in counteracting serotonin-induced vasoconstriction in mouse pulmonary arteries. oup.comnih.govnih.gov This synergy is critical, as selective SERT inhibitors like citalopram (B1669093) or fluoxetine (B1211875) can, in certain contexts (e.g., in Fawn-Hooded (FH) rats), paradoxically potentiate 5-HT-induced vasoconstriction. However, LY 393558, by simultaneously inhibiting SERT and antagonizing 5-HT1B receptors, effectively mitigates this undesired potentiation and inhibits the vasoconstrictive response. nih.gov

In studies involving human pulmonary artery smooth muscle cells (hPASMCs) derived from patients with idiopathic pulmonary arterial hypertension (IPAH), LY 393558 proved more effective than selective SERT inhibitors (such as citalopram) in reversing serotonin-induced cell proliferation. oup.comnih.govnih.gov This superior efficacy underscores the importance of its dual mechanism of action, highlighting that targeting both serotonin reuptake and receptor activation pathways is crucial for effective modulation of serotonin-driven cellular processes. oup.comnih.gov

Downstream Signaling Cascades Affected by LY 393558 Activity

The antagonistic effects of LY 393558 on serotonin receptors directly influence their associated downstream signaling cascades. Serotonin receptors, including 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2B, are G-protein coupled receptors. genecards.orgwikipedia.org Specifically, 5-HT1B receptors are known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.org As an antagonist, LY 393558 counteracts this inhibitory effect, potentially modulating cAMP levels.

Furthermore, serotonin-induced vasoconstriction and cell proliferation are tightly regulated by intracellular calcium (Ca2+) signaling pathways. nih.gov The antagonism of 5-HT receptors by LY 393558 directly impacts the modulation of Ca2+ influx and release, thereby influencing Ca2+-dependent cellular processes. Research indicates that the removal or chelation of extracellular Ca2+ significantly inhibits agonist-mediated pulmonary vasoconstriction and attenuates pulmonary artery smooth muscle cell (PASMC) migration and proliferation, emphasizing the critical role of Ca2+ and its downstream signaling in these pathological processes. nih.gov While specific direct links between LY 393558 and other complex pathways like MAPK/ERK or PI3K-Akt were not explicitly detailed in the provided information, its observed anti-proliferative effects strongly suggest an indirect influence on such pathways, given their established roles in cell proliferation within the context of pulmonary vascular diseases. josorge.comfrontiersin.org

Role of LY 393558 in Specific Physiological Processes (e.g., Vasoconstriction, Cell Proliferation)

LY 393558 plays a significant role in modulating key physiological processes, particularly those implicated in pulmonary vascular disease.

Vasoconstriction: LY 393558 has been demonstrated to potently reduce serotonin-induced vasoconstriction in pulmonary arteries. oup.comnih.govwikipedia.orgnih.govresearchgate.net Its efficacy in this regard surpasses that of selective SERT inhibitors, especially under conditions such as hypoxia or in models overexpressing the serotonin transporter (SERT+ mice). oup.comnih.gov This robust anti-vasoconstrictive effect is attributed to its combined antagonistic activity at 5-HT1B and 5-HT2A receptors, alongside its SERT inhibitory properties. nih.govwikipedia.orgnih.gov

Cell Proliferation: A critical finding is LY 393558's effectiveness in reversing serotonin-induced proliferation of hPASMCs derived from IPAH patients. oup.comnih.govnih.gov This anti-proliferative action is highly relevant to the pathogenesis of pulmonary arterial hypertension (PAH), where abnormal proliferation of PASMCs is a hallmark feature leading to vascular remodeling. oup.comnih.govjosorge.comfrontiersin.orgnih.govmdpi.com

Pulmonary Arterial Hypertension (PAH): Through its combined effects on vasoconstriction and cell proliferation, LY 393558 has shown promising results in preventing and reversing experimental PAH in animal models. Studies have indicated that LY 393558 can reduce key indicators of PAH, including elevated right ventricular systolic pressure, pulmonary vascular remodeling, and right ventricular hypertrophy. oup.comnih.govjosorge.com This positions LY 393558 as a compound with potential therapeutic utility in addressing the complex pathology of PAH.

Comparative Efficacy of LY 393558 vs. Citalopram in Experimental PAH Models oup.comnih.gov

| Parameter | Citalopram (Selective SERT Inhibitor) | LY 393558 (Combined 5-HT1B R / SERT Antagonist) |

| Preventing Experimental PAH (in vivo) | Moderate effect | More effective |

| Reversing Established PAH (in vivo) | Moderate effect | More effective |

| Reversing Serotonin-induced Proliferation (IPAH hPASMCs) | Less effective | More effective |

| Inhibiting Serotonin-induced Vasoconstriction (Mouse PAs) | Can augment response (in some cases) | Markedly attenuated / Ablated response |

Receptor Affinities/Activities of LY 393558

| Target | Activity/Affinity (Value) | Type of Action |

| 5-HT Re-uptake | pIC50 = 8.48 | Inhibitor |

| 5-HT1B Receptor | pKB = 9.05 | Antagonist |

| 5-HT1D Receptor | pKB = 8.98 | Antagonist |

| 5-HT2A Receptor | pKi = 7.29 | Antagonist |

| 5-HT2B Receptor | pKi = 7.35 | Antagonist |

Future Directions and Conceptual Frameworks in Ly 393558 Research

Elucidating Synergistic Pharmacological Interactions of LY 393558

LY 393558's efficacy is largely attributed to its combined inhibition of the serotonin (B10506) transporter (SERT) and antagonism of 5-HT1B, 5-HT1D, and 5-HT2A receptors. wikipedia.orgnih.govnih.gov This multi-target engagement leads to synergistic pharmacological interactions, particularly observed in the context of pulmonary vascular function. Studies have demonstrated that the combined inhibition of the 5-HT1B receptor and SERT exhibits synergy against serotonin-induced vasoconstriction and proliferation in the pulmonary circulation. nih.govnih.govoup.comnih.gov

For instance, experiments comparing the effects of LY 393558 with selective serotonin transporter inhibitors like citalopram (B1669093), and 5-HT1B antagonists such as SB224289 or GR55562, have provided insights into this synergy. While citalopram alone, at concentrations that did not modify serotonin-induced vasoconstriction, had a moderate effect, its combination with 5-HT1B antagonists was more effective in inhibiting the response to serotonin than the antagonists alone. nih.govnih.gov LY 393558, as a single compound, demonstrated a superior antagonistic effect against vasoconstriction induced by serotonin (5-HT), 5-carboxamidotryptamine (B1209777) (5-CT), and α-methyl-5-HT. nih.gov This suggests that the simultaneous modulation of serotonin reuptake and receptor activity by LY 393558 results in a more pronounced therapeutic outcome than targeting either mechanism in isolation.

Future research should focus on:

Molecular Mechanism Elucidation : Detailed investigations into the specific intracellular signaling pathways activated or inhibited by the synergistic action of SERT blockade and 5-HT receptor antagonism. This could involve proteomic and transcriptomic analyses to identify downstream effectors.

Pharmacokinetic and Pharmacodynamic Synergy : Understanding how the pharmacokinetic properties of LY 393558 contribute to its synergistic effects in vivo, and whether specific tissue concentrations are required for optimal synergy.

Investigating Novel Therapeutic Targets and Indications for LY 393558

The primary therapeutic potential identified for LY 393558 has been in the treatment of pulmonary arterial hypertension (PAH). wikipedia.orgnih.govnih.govoup.comnih.gov Its ability to reduce serotonin-induced vasoconstriction and proliferation of human pulmonary artery smooth muscle cells (hPASMCs) from idiopathic PAH patients highlights its promise. wikipedia.orgnih.govoup.comnih.gov In experimental models of PAH, LY 393558 has demonstrated greater effectiveness in preventing and reversing the condition compared to selective serotonin transporter inhibitors like citalopram. nih.govoup.comnih.gov This dual targeting of SERT and 5-HT1B/2A receptors positions it as a potentially valuable therapeutic option for PAH. nih.gov

Comparative Efficacy in Experimental Pulmonary Arterial Hypertension oup.comnih.gov

| Compound | Effect on Hypoxia-Induced RVP (Wildtype Mice) | Effect on Pulmonary Vascular Remodelling (Wildtype Mice) | Effect on RV/(LV+S) Ratio (Wildtype Mice) | Reversal of Serotonin-Induced Proliferation in IPAH hPASMCs |

| LY 393558 | Completely inhibited | Markedly attenuated | Markedly attenuated | More effective than Citalopram |

| Citalopram | Partially reduced | Modest effect | No effect | Less effective than LY 393558 |

Beyond PAH, the broad involvement of the serotonin system in various physiological and pathological processes suggests avenues for exploring novel indications for LY 393558. Serotonin receptors and the serotonin transporter are implicated in numerous neuropsychiatric disorders, including anxiety, depression, and schizophrenia. wikipedia.org While LY 393558 has not been explicitly studied for these conditions, its unique pharmacological fingerprint (SERT inhibition combined with 5-HT1B/1D/2A antagonism) warrants further investigation.

Future research could consider:

Other Vascular Disorders : Given its anti-vasoconstrictive properties, exploring its potential in other vascular diseases where serotonin plays a role, such as Raynaud's phenomenon or migraine.

Neuropsychiatric Applications : Investigating its effects in preclinical models of anxiety, depression, or other mood disorders, considering its distinct serotonergic modulation compared to conventional SSRIs.

Fibrotic Diseases : As serotonin is implicated in fibrotic processes, exploring its potential in conditions beyond pulmonary fibrosis, such as systemic sclerosis or liver fibrosis.

Contribution of LY 393558 to Broader Serotonin System Understanding and Drug Discovery Paradigms

LY 393558 serves as a crucial pharmacological probe for advancing the understanding of the complex serotonin system. Its dual mechanism of action, simultaneously modulating serotonin reuptake and antagonizing specific serotonin receptors, offers a unique perspective on the interplay between these two fundamental aspects of serotonergic signaling. wikipedia.orgnih.govnih.gov

This compound contributes to drug discovery paradigms by:

Validating Multi-Target Approaches : Its demonstrated efficacy in PAH models, where both SERT and 5-HT1B receptors are critical, validates the concept of developing multi-target drugs for complex diseases. nih.govoup.comnih.gov This moves beyond the traditional "one drug, one target" paradigm, suggesting that modulating multiple components of a neurotransmitter system can lead to superior therapeutic outcomes or overcome limitations of single-target therapies. nih.govresearchgate.net

Elucidating Serotonin Homeostasis : LY 393558 can be used to dissect the precise contributions of serotonin reuptake versus receptor activation in maintaining serotonin homeostasis in various tissues and disease states. This can inform the development of more refined serotonergic modulators.

Understanding Receptor Subtype Roles : By selectively antagonizing 5-HT1B, 5-HT1D, and 5-HT2A receptors while inhibiting SERT, LY 393558 can help researchers delineate the specific roles of these receptor subtypes in different physiological and pathological processes, especially when compared to more selective agents.

Future research should leverage LY 393558 as a research tool to:

Map Serotonin Circuitry : Utilize LY 393558 in advanced neuroimaging or electrophysiological studies to map the functional consequences of its multi-target modulation on serotonin-regulated neural circuits.

Develop Next-Generation Compounds : Inform the rational design of future compounds that selectively target specific combinations of serotonin receptors and transporters, aiming for improved efficacy and reduced off-target effects.

Exploring Complex Systemic Interactions Influenced by LY 393558 (e.g., Gut-Lung Axis in Pulmonary Hypertension)

The concept of the gut-lung axis, a bidirectional communication pathway between the gut microbiota and the lungs, is gaining increasing recognition in health and disease. frontiersin.orgresearchgate.netnih.govuu.nl Dysbiosis in the gut microbiota is strongly associated with the pathogenesis of PAH, contributing to inflammation, altered immune responses, and changes in this axis. frontiersin.orgnih.govmdpi.com Key metabolites produced by gut microorganisms, such as short-chain fatty acids (SCFAs) and trimethylamine (B31210) N-oxide (TMAO), play significant roles in PAH progression. frontiersin.orgnih.gov

Serotonin itself is a critical component of this systemic interaction, with a substantial portion of the body's serotonin produced and stored in the gut. nih.gov Alterations in gut microbiota can influence serotonin levels and metabolism, which in turn can impact pulmonary vascular function relevant to PAH. nih.gov

Future research should investigate:

LY 393558's Impact on Gut Microbiota : Explore whether LY 393558, by modulating systemic serotonin levels or signaling, indirectly influences the composition or metabolic activity of the gut microbiota. This could involve microbiome sequencing and metabolomic profiling in preclinical models treated with LY 393558.

Gut-Derived Serotonin and PAH : Investigate if LY 393558's efficacy in PAH is partly mediated through its effects on gut-derived serotonin, its synthesis, release, or interaction with gut-expressed serotonin receptors.

Immune Modulation : Examine how LY 393558's serotonergic modulation influences immune responses that are linked to the gut-lung axis and contribute to pulmonary inflammation and remodeling in PAH.

Therapeutic Synergy with Microbiome Modulation : Explore the potential for combining LY 393558 with strategies aimed at modulating the gut microbiome (e.g., probiotics, prebiotics, or dietary interventions) to enhance therapeutic outcomes in PAH or other systemic conditions influenced by the gut-lung axis.

Q & A

Q. What are the primary pharmacological targets of LY 393558, and how do these influence its role in neurological research?

LY 393558 is described as a dual serotonin receptor (SR-1B/SR-1D) antagonist in multiple studies . However, conflicting evidence identifies it as a selective metabotropic glutamate receptor 1a (mGlu1a) antagonist . To validate its targets, researchers should employ competitive receptor-binding assays using radiolabeled ligands (e.g., 5-HT for serotonin receptors or glutamate analogs for mGlu1a) and functional assays (e.g., cAMP inhibition for SR-1B/SR-1D or calcium mobilization for mGlu1a). Cross-reactivity studies with selective inhibitors (e.g., GR 127935 for SR-1B/SR-1D ) can clarify specificity.

Q. What structural features of LY 393558 contribute to its receptor interactions?

LY 393558’s molecular formula (C₂₆H₃₁FN₄O₄S₂ ) suggests key functional groups: a fluorophenyl moiety for lipophilic interactions, sulfonyl groups for hydrogen bonding, and a thiazole ring for π-π stacking. Computational methods like molecular docking or molecular dynamics simulations can predict binding affinities to SR-1B/SR-1D versus mGlu1a. Comparative analysis with structurally similar antagonists (e.g., LY 367385 ) may reveal determinants of selectivity.

Q. What are the recommended protocols for handling and storing LY 393558 in experimental settings?

LY 393558 is typically solubilized in DMSO (≥99% purity) and stored at –20°C . Researchers should avoid freeze-thaw cycles and confirm stability via HPLC or mass spectrometry before use. Dose-response curves should be validated in relevant cell lines (e.g., HEK-293 cells expressing SR-1B/SR-1D or mGlu1a) to ensure bioactivity.

Advanced Research Questions

Q. How can experimental designs resolve contradictions in LY 393558’s reported receptor specificity?

- Step 1 : Perform receptor knockout or siRNA-mediated silencing in cellular models to isolate target contributions.

- Step 2 : Use orthogonal assays (e.g., electrophysiology for mGlu1a activity vs. fluorescence-based cAMP assays for SR-1B/SR-1D).

- Step 3 : Cross-validate findings in animal models (e.g., behavioral assays in SR-1B/SR-1D or mGlu1a knockout mice).

- Note : Discrepancies may arise from differences in assay conditions (e.g., ligand concentrations, cell types) .

Q. What methodological strategies ensure reproducibility when characterizing LY 393558 in novel models?

- Detailed Documentation : Follow NIH guidelines for preclinical studies, including batch-specific purity data, solvent preparation, and assay temperature/pH .

- Replication : Test LY 393558 in ≥3 independent experiments with positive/negative controls (e.g., LY 367385 for mGlu1a ).

- Data Transparency : Publish full experimental protocols in supplementary materials, as per Beilstein Journal of Organic Chemistry standards .

Q. How should researchers design comparative studies between LY 393558 and other SR-1B/SR-1D antagonists (e.g., GR 127935)?

- Parameter Standardization : Use identical cell lines, ligand concentrations, and readout methods (e.g., calcium imaging for receptor activation).

- Outcome Metrics : Compare IC₅₀ values, off-target effects (e.g., SR-2A or dopamine receptor binding ), and pharmacokinetic profiles.

- Statistical Rigor : Apply ANOVA with post-hoc tests to assess significance across multiple replicates.

Key Considerations for Research Design

- Ethical Reporting : Disclose all conflicts of interest and funding sources related to LY 393558 studies .

- Novelty : Focus on understudied applications (e.g., LY 393558’s role in synaptic plasticity vs. canonical serotonin pathways).

- Data Interpretation : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time ) to structure hypotheses and avoid bias.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。